2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid
Overview
Description
2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties . The structure of this compound consists of a benzimidazole ring substituted with a phenoxymethyl group and an acetic acid moiety, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have been extensively studied for their diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole derivatives have been found to exhibit their effects through various mechanisms depending on their specific structures and functional groups .
Biochemical Pathways
Benzimidazole derivatives have been known to interact with various biochemical pathways, influencing a wide range of biological activities .
Result of Action
Benzimidazole derivatives have been found to exhibit potent antibacterial activities against gram-positive bacteria and fungi, and relatively low to moderate activity against gram-negative bacteria .
Action Environment
It is known that the efficacy of benzimidazole derivatives can be influenced by various factors, including the presence of different functional groups on the benzimidazole core .
Preparation Methods
The synthesis of 2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is carried out under mild conditions in a mixture of solvents, followed by purification using hexane and water washes. This method yields the desired benzimidazole derivatives with high efficiency and purity .
Chemical Reactions Analysis
2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced benzimidazole derivatives.
Substitution: The phenoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Comparison with Similar Compounds
2-[2-(phenoxymethyl)-1H-1,3-benzodiazol-1-yl]acetic acid can be compared with other benzimidazole derivatives such as:
2-phenylbenzimidazole: Known for its anticancer and antimicrobial activities.
2-(4-fluorobenzyl)-1H-benzimidazole: Exhibits potent antiproliferative activity against various cancer cell lines.
5-chloro-2-(4-chlorophenoxy)methyl-1H-benzimidazole: Shows significant activity against Candida species.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives.
Properties
IUPAC Name |
2-[2-(phenoxymethyl)benzimidazol-1-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(20)10-18-14-9-5-4-8-13(14)17-15(18)11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCQBJMAELFRHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501236982 | |
Record name | 2-(Phenoxymethyl)-1H-benzimidazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501236982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750599-00-9 | |
Record name | 2-(Phenoxymethyl)-1H-benzimidazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=750599-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Phenoxymethyl)-1H-benzimidazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501236982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.